molecular formula C22H20N4O2S B6573198 N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021254-95-4

N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Número de catálogo: B6573198
Número CAS: 1021254-95-4
Peso molecular: 404.5 g/mol
Clave InChI: HSUAXWIUMDVJDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2. A sulfanyl (–S–) bridge connects this heterocyclic system to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.

Propiedades

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-2-28-20-11-7-6-10-17(20)24-21(27)15-29-22-19-14-18(16-8-4-3-5-9-16)25-26(19)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUAXWIUMDVJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.

Substituent Variations in Pyrazolo[1,5-a]pyrazine Derivatives

Table 1: Structural and Molecular Comparison
Compound Name Core Structure R1 (Pyrazolo Position 2) R2 (Acetamide Substituent) Molecular Weight Key Features
Target Compound Pyrazolo[1,5-a]pyrazine Phenyl 2-Ethoxyphenyl ~404 (inferred) Ortho-ethoxy group may enhance lipophilicity and steric effects .
N-(2-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide () Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl 2-Methylphenyl Not reported Fluorine substitution improves metabolic stability; methyl group reduces solubility .
N-(5-fluoro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide () Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl 5-Fluoro-2-methylphenyl Not reported Ethyl and fluoro groups may increase hydrophobicity and electronic effects .
N-(4-ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide (G420-0037, ) Pyrazolo[1,5-a]pyrazine Phenyl 4-Ethoxyphenyl 404.49 Para-ethoxy substitution likely improves solubility compared to ortho-substituted analogs .
Key Observations:
  • Electron-Withdrawing Groups : Fluorine (e.g., ) and ethyl () substituents modulate electronic properties and hydrophobicity, which could influence pharmacokinetic profiles .
  • Molecular Weight : The target compound’s molecular weight (~404 g/mol) aligns with typical drug-like molecules, suggesting favorable bioavailability .

Comparison with Pyrazolo[1,5-a]pyrimidine Analogs

Pyrazolo[1,5-a]pyrimidine derivatives (e.g., DPA-714 in ) share structural similarities but differ in the heterocyclic core. These compounds are often radiolabeled for neuroimaging, highlighting the importance of sulfanyl acetamide motifs in targeting biomarkers like translocator protein (TSPO) .

Table 2: Core Heterocycle Comparison
Compound Class Core Structure Example Compound Key Applications
Pyrazolo[1,5-a]pyrazine Bicyclic N-heterocycle Target Compound Enzyme inhibition (inferred)
Pyrazolo[1,5-a]pyrimidine Pyrimidine-fused system DPA-714 () Neuroimaging (TSPO ligands)
Tetrazolo[1,5-a]quinoxaline Tetrazole-fused quinoxaline N-(Substituted phenyl) derivatives () Antimicrobial agents
Key Observations:
  • The pyrazolo[1,5-a]pyrazine core in the target compound may offer distinct electronic properties compared to pyrimidine or quinoxaline analogs, influencing target selectivity.
  • Sulfanyl acetamide derivatives across these classes demonstrate versatility in bioactivity, from antimicrobial () to neuroimaging applications ().

Inferred Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, insights can be drawn from related compounds:

  • Antimicrobial Activity: Tetrazolo[1,5-a]quinoxaline derivatives () highlight the role of the sulfanyl bridge in enhancing antimicrobial potency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.